molecular formula C11H14FNO3 B8294394 2-Fluoro-5-(2-methylpropoxy)-4-nitrotoluene

2-Fluoro-5-(2-methylpropoxy)-4-nitrotoluene

Cat. No. B8294394
M. Wt: 227.23 g/mol
InChI Key: MRYLVTFPULLHBE-UHFFFAOYSA-N
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Patent
USRE045670E1

Procedure details

2-Fluoro-5-(2-methylpropoxy)-4-nitrotoluene (0.73 g, 65%) was prepared from 2-methylpropanol (0.46 ml, 5.0 and 2,5-difluoro-4-nitrotoluene (0.86 g, 5.0 mmol) following the general procedure G. This was reduced to 5-fluoro-4-methyl-2-(2-methylpropoxy)-aniline (0.45 g, 70%) following general procedure C. 1-(5-Fluoro-2-isobutoxy-4-methyl-phenyl)-3-thiazol-2-yl-urea (205 mg, 64%) was prepared from 5-fluoro-4-methyl-2-(2-methylpropoxy)-aniline (197 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5](F)=[CH:4][C:3]=1[CH3:12].[F:13][C:14]1[C:15]([CH3:26])=[CH:16][C:17]([O:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[C:18]([CH:20]=1)[NH2:19].[NH2:27][C:28]1[S:29][CH:30]=[CH:31][N:32]=1.CC(C)[CH2:35][OH:36]>>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:4][C:3]=1[CH3:12].[F:13][C:14]1[C:15]([CH3:26])=[CH:16][C:17]([O:21][CH2:22][CH:23]([CH3:24])[CH3:25])=[C:18]([NH:19][C:35]([NH:27][C:28]2[S:29][CH:30]=[CH:31][N:32]=2)=[O:36])[CH:20]=1

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)C
Step Two
Name
Quantity
197 mg
Type
reactant
Smiles
FC=1C(=CC(=C(N)C1)OCC(C)C)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
FC=1C(=CC(=C(N)C1)OCC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])OCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
FC=1C(=CC(=C(C1)NC(=O)NC=1SC=CN1)OCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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